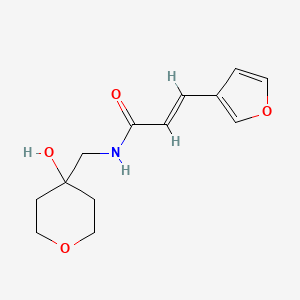

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide

CAS No.: 1799262-51-3

Cat. No.: VC5569460

Molecular Formula: C13H17NO4

Molecular Weight: 251.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799262-51-3 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.282 |

| IUPAC Name | (E)-3-(furan-3-yl)-N-[(4-hydroxyoxan-4-yl)methyl]prop-2-enamide |

| Standard InChI | InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+ |

| Standard InChI Key | ZDTRXPASCXHYCC-OWOJBTEDSA-N |

| SMILES | C1COCCC1(CNC(=O)C=CC2=COC=C2)O |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Acrylamide backbone: The (E)-configured acrylamide group () introduces rigidity and potential electrophilic reactivity due to the α,β-unsaturated carbonyl system.

-

Furan-3-yl substituent: A furan ring attached at the 3-position contributes aromaticity and hydrogen-bonding capabilities, common in bioactive molecules .

-

Tetrahydro-2H-pyran-4-ylmethyl group: A six-membered oxygen-containing ring with a hydroxyl group at the 4-position, conferring hydrophilicity and stereochemical complexity .

The molecular formula is inferred as (molecular weight ≈ 281.3 g/mol), though experimental validation is required. The (E)-stereochemistry ensures spatial separation of the furan and pyran groups, potentially influencing target binding.

Nomenclature and Stereochemistry

The IUPAC name reflects:

-

Positional numbering: The tetrahydro-2H-pyran ring assigns oxygen to position 2, with hydroxyl and methyl substituents at position 4.

-

Stereodescriptors: The (E)-configuration denotes trans orientation of the acrylamide’s double bond.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented, analogous methodologies suggest viable pathways:

Route 1: Nucleophilic Substitution

-

Precursor preparation: 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is synthesized via oxidation of 4-hydroxytetrahydro-2H-pyran .

-

Reductive amination: Reacting the aldehyde with ammonium acetate and sodium cyanoborohydride yields the primary amine.

-

Acrylation: Treatment with acryloyl chloride in dichloromethane introduces the acrylamide group .

Route 2: Mitsunobu Reaction

-

Coupling 4-hydroxytetrahydro-2H-pyran-4-methanol with furan-3-acrylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Physicochemical Properties

| Property | Value |

|---|---|

| Log P (octanol-water) | 0.48 (predicted) |

| Water Solubility | ~36.9 mg/mL |

| Hydrogen Bond Donors | 2 (amide NH, pyran OH) |

| Topological Polar Surface Area | 78.9 Ų |

Biological Activities and Mechanisms

Inferred Pharmacodynamics

Structural parallels to kinase inhibitors and antimicrobial agents suggest potential mechanisms:

Kinase Inhibition

Compounds with tetrahydro-pyran moieties demonstrate affinity for ATP-binding pockets in kinases. For example, RIP1 kinase inhibitors in patent WO2021046407A1 utilize similar oxygen-rich heterocycles for target engagement . The acrylamide’s electrophilic carbonyl may facilitate covalent binding to cysteine residues .

Antimicrobial Activity

Furan derivatives disrupt bacterial cell membranes via lipid peroxidation. The hydroxylated pyran could enhance solubility, improving bioavailability .

Comparative Analysis with Structural Analogs

The target compound’s 4-hydroxypyran and furan-3-yl groups confer distinct electronic and steric profiles compared to analogs, potentially enhancing target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume